molecular formula C15H17N3O B7570216 N-piperidin-3-ylquinoline-6-carboxamide

N-piperidin-3-ylquinoline-6-carboxamide

Cat. No.: B7570216
M. Wt: 255.31 g/mol
InChI Key: WBXZORQBDGCEQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-piperidin-3-ylquinoline-6-carboxamide is a synthetic organic compound featuring a quinoline core linked to a piperidine ring via a carboxamide group. This specific molecular architecture, which combines nitrogen-containing heterocycles, is of significant interest in medicinal chemistry and drug discovery research. Compounds within this structural class are frequently investigated for their potential to interact with central nervous system targets. For instance, research on analogous quinoline-piperidine hybrids has demonstrated potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them candidates for the study of neurodegenerative conditions such as Alzheimer's disease . Similar compounds have also been explored for their affinity at sigma receptors and as potential antagonists for the metabotropic glutamate receptor 1 (mGluR1), indicating a broader utility in neuropharmacological research . The piperidine moiety is a prevalent feature in many biologically active molecules and approved drugs, contributing to favorable pharmacodynamic and pharmacokinetic properties . Researchers utilize this compound as a key intermediate or building block in synthetic chemistry to develop novel molecular entities for various biological assays. Analytical data for quality control, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), are available for qualified researchers. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-piperidin-3-ylquinoline-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(18-13-4-2-7-16-10-13)12-5-6-14-11(9-12)3-1-8-17-14/h1,3,5-6,8-9,13,16H,2,4,7,10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXZORQBDGCEQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-piperidin-3-ylquinoline-6-carboxamide, we compare it with structurally related pyridine and quinoline derivatives from the provided evidence.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Features/Applications Reference
This compound Quinoline 6-carboxamide, N-piperidin-3-yl Potential CNS/anticancer agent [Inferred]
6-Chloro-2-iodo-3-methylpyridine Pyridine 2-iodo, 3-methyl, 6-chloro Halogenated intermediate for synthesis
6-Chloro-N-methoxy-N-methyl-5-pivalamidopicolinamide Pyridine 5-pivalamide, 6-chloro, N-methoxy-N-methyl Stabilized amide for peptide mimics
N-(6-chloro-5-iodopyridin-2-yl)pivalamide Pyridine 5-iodo, 6-chloro, pivalamide Halogen-rich for radiolabeling
6-amino-5-pyrrolidinyl-n-methyl-3-pyridinecarboxamide Pyridine 3-carboxamide, 5-pyrrolidinyl, 6-amino Bioactive scaffold for kinase inhibitors

Key Observations

Core Structure Diversity: this compound uses a quinoline core, offering extended aromaticity compared to simpler pyridine derivatives like those in Table 1. This may enhance π-π stacking in biological targets . Pyridine-based analogs (e.g., 6-Chloro-2-iodo-3-methylpyridine) prioritize halogenation for synthetic versatility, whereas the quinoline derivative focuses on pharmacophore optimization .

Functional Group Impact: The pivalamide group in pyridine analogs (e.g., N-(6-chloro-5-iodopyridin-2-yl)pivalamide) enhances steric bulk and metabolic stability, whereas the piperidinyl-carboxamide in the quinoline compound balances hydrophilicity and target engagement . Amino and pyrrolidinyl groups in 6-amino-5-pyrrolidinyl-n-methyl-3-pyridinecarboxamide suggest hydrogen-bonding capabilities, contrasting with the piperidine’s conformational flexibility in the quinoline analog .

Biological Relevance: While pyridine derivatives (e.g., halogenated pivalamides) are often intermediates or tools for radiolabeling, quinoline carboxamides like this compound are more likely to be lead compounds in drug discovery due to their balanced physicochemical properties .

Research Findings and Limitations

  • Synthetic Accessibility: Pyridine derivatives (e.g., tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate) are often easier to synthesize at scale compared to quinoline-based carboxamides, which require multi-step functionalization .
  • Biological Data Gaps: No direct activity data for this compound are available in the provided evidence, necessitating extrapolation from structural analogs.

Preparation Methods

Disconnection at the Amide Bond

The amide bond disconnection necessitates the synthesis of quinoline-6-carboxylic acid and piperidin-3-amine . While the latter may require custom synthesis via reductive amination or Curtius rearrangement, the former is accessible through directed metallation or halogenation-carboxylation sequences.

Quinoline Core Construction

Alternative routes involving cyclization reactions (e.g., Skraup or Friedländer syntheses) are less common due to challenges in regioselectively introducing the carboxamide group at position 6. However, pre-functionalized quinoline derivatives, such as 6-bromoquinoline, offer a viable starting point.

Synthesis of Quinoline-6-carboxylic Acid

Directed Metallation and Carboxylation

A high-yielding method involves treating 6-bromo-2-chloroquinoline with n-butyllithium (n-BuLi) at −78°C, followed by carboxylation with gaseous CO₂. This protocol, adapted from, achieves regioselective carboxylation at position 6 with yields of 37–86%. The reaction mechanism involves deprotonation at the C6 position, forming a lithiated intermediate that reacts with CO₂ to yield the carboxylic acid.

Key reaction conditions :

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: −78°C to room temperature

  • Workup: Acidification with 1 M HCl to precipitate the product.

Halogen Intermediates as Precursors

Amide Bond Formation Strategies

HBTU-Mediated Coupling

The carboxylic acid is activated using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of triethylamine (TEA). Piperidin-3-amine is then introduced to form the target amide. This method, detailed in, achieves yields of 5–93%, depending on steric and electronic factors.

Representative procedure :

  • Dissolve quinoline-6-carboxylic acid (1.0 equiv) in dimethylformamide (DMF).

  • Add HBTU (1.2 equiv) and TEA (2.0 equiv).

  • Stir for 10 minutes, then add piperidin-3-amine (1.5 equiv).

  • Heat at 110°C for 24 hours.

  • Purify via silica gel chromatography.

EDC/HOBt Activation

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This method, adapted from, is particularly effective for sterically hindered amines.

Optimized conditions :

  • Solvent: DMF or dichloromethane (DCM)

  • Temperature: Room temperature to 50°C

  • Yield: 60–85%.

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, DMSO-d6) of the target compound exhibits characteristic signals:

  • δ 8.32 (s, 1H, quinoline H-5)

  • δ 7.95 (dd, J = 8.8 Hz, 1H, quinoline H-7)

  • δ 3.54 (br s, 4H, piperidinyl H-2/H-6)

  • δ 1.97 (m, 4H, piperidinyl H-3/H-5).

LC-MS : m/z [M + H]⁺ calculated for C₁₅H₁₈N₃O: 256.2; observed: 256.1.

Purity Assessment

High-performance liquid chromatography (HPLC) analysis typically reveals ≥95% purity when using optimized coupling conditions.

Comparative Analysis of Synthetic Routes

Method Reagents Yield (%) Reaction Time Reference
HBTU-mediatedHBTU, TEA70–9324 h
EDC/HOBt activationEDC, HOBt60–8512–48 h

Challenges and Mitigation Strategies

Steric Hindrance of Piperidin-3-amine

The tertiary amine group in piperidin-3-amine imposes steric constraints during coupling. Mitigation strategies include:

  • Using excess amine (1.5–2.0 equiv)

  • Prolonged reaction times (24–48 hours)

  • Elevated temperatures (80–110°C).

Purification Difficulties

The polar nature of the product necessitates chromatographic purification with gradients of methanol in dichloromethane .

Q & A

Q. What are the key considerations for in vivo vs. in vitro testing of this compound?

  • Methodological Answer :
  • In Vivo : Assess metabolic stability (CYP450 assays) and toxicity (LD50) .
  • In Vitro : Prioritize cell permeability (Caco-2 assays) and target engagement (FRET-based assays) .
  • Dosing : Adjust concentrations based on plasma protein binding and tissue distribution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.